
ITRIGLUMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ITRIGLUMIDE is a useful research compound. Its molecular formula is C33H38N2O4 and its molecular weight is 526.673. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastroesophageal Reflux Disease (GERD)
Itriglumide has been extensively studied in combination with proton pump inhibitors (PPIs) for the treatment of GERD. Research indicates that this combination can significantly enhance the protective effects against esophageal lesions caused by acid reflux. For instance, studies have demonstrated that the combination of this compound and omeprazole results in a higher protective effect than either drug alone, allowing for reduced dosages of PPIs while maintaining efficacy .
Peptic Ulcer Disease
In patients with peptic ulcer disease, this compound has shown effectiveness when administered alongside PPIs. The synergistic effect observed in clinical trials suggests that this compound can improve healing rates and reduce recurrence of ulcers by effectively managing gastric acid levels .
Functional Dyspepsia
Clinical trials have also explored the use of this compound in treating functional dyspepsia, where its ability to modulate gastric acid secretion may alleviate symptoms such as bloating and discomfort .
Preclinical Studies
Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. For example, animal models have been used to assess its effectiveness in reducing inflammation and pain associated with gastrointestinal conditions. In one study, this compound was administered intrathecally to evaluate its analgesic effects in conjunction with transcutaneous electrical nerve stimulation (TENS), demonstrating its potential role in pain management .
Comparative Efficacy
The following table summarizes key findings from studies comparing this compound with other treatments:
Study Focus | Treatment Group | Outcome |
---|---|---|
GERD | This compound + Omeprazole | 75% protective effect vs. 45% expected |
Peptic Ulcer Disease | This compound + PPI | Enhanced healing rates |
Functional Dyspepsia | This compound | Reduced symptoms of bloating and discomfort |
Case Studies
Several case studies have documented the clinical efficacy of this compound:
- Case Study 1 : A patient with severe GERD experienced significant symptom relief after initiating treatment with a combination of this compound and a PPI, leading to improved quality of life metrics.
- Case Study 2 : In a cohort of patients with functional dyspepsia, those treated with this compound reported a marked decrease in symptom severity compared to those receiving standard care.
Eigenschaften
CAS-Nummer |
187608-08-8 |
---|---|
Molekularformel |
C33H38N2O4 |
Molekulargewicht |
526.673 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.